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Sulfamethazine-13C6

Cat. No.: B1161758
M. Wt: 284.29
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical and Environmental Sciences

In pharmaceutical sciences, stable isotope labeling is a cornerstone of modern drug discovery and development. adesisinc.com It provides invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. musechem.com By tracking isotopically labeled drugs, scientists can understand their metabolic pathways, identify potential metabolites, and assess their efficacy and safety. adesisinc.commusechem.com This detailed understanding at the molecular level is crucial for optimizing drug properties and accelerating the development of safer and more effective therapeutics. musechem.comdatahorizzonresearch.com

In environmental sciences, stable isotope-labeled compounds are essential tools for tracking pollutants and understanding their fate and transport in ecosystems. adesisinc.comdatahorizzonresearch.com Researchers can trace the movement of labeled contaminants in soil, water, and air, providing accurate data for environmental impact assessments. adesisinc.comdatahorizzonresearch.com This capability is vital for identifying pollution sources, managing environmental risks, and developing effective conservation and remediation strategies. adesisinc.comdatahorizzonresearch.com For instance, the use of isotope-labeled standards helps in the accurate quantification of sulfonamide antibiotic residues in environmental water samples. mdpi.comresearchgate.net

Rationale for the Specific Carbon-13 Labeling of Sulfamethazine (B1682506) (Sulfamethazine-13C6)

Sulfamethazine is a widely used sulfonamide antimicrobial in veterinary medicine. medchemexpress.commedchemexpress.eudrugbank.com The specific labeling of its phenyl ring with six carbon-13 (¹³C) atoms to create Sulfamethazine-¹³C₆ offers several distinct advantages in analytical research.

The primary rationale for using ¹³C is that it is a stable, non-radioactive isotope, making it safe for use in a variety of experimental settings without the health risks associated with radioactive isotopes. fiveable.me Carbon-13 labeled compounds retain the same chemical and biological properties as their unlabeled versions, ensuring that their behavior in a system is representative of the parent compound.

The six-fold ¹³C labeling in Sulfamethazine-¹³C₆ provides a significant mass shift (M+6) compared to the natural compound. This distinct mass difference is readily detectable by mass spectrometry (MS), a highly sensitive analytical technique. This makes Sulfamethazine-¹³C₆ an excellent internal standard for quantitative analysis. researchgate.netaltascientific.cnresearchgate.net When added to a sample, it co-elutes with the unlabeled sulfamethazine during chromatographic separation, but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any sample loss during preparation and analysis, thereby improving the accuracy and precision of the quantification of sulfamethazine residues in various matrices like animal tissues and environmental samples. researchgate.netoup.comnih.gov

Overview of Key Research Domains Utilizing this compound

The unique properties of Sulfamethazine-¹³C₆ make it an indispensable tool in several key research domains:

Food Safety and Residue Analysis: A primary application of Sulfamethazine-¹³C₆ is as an internal standard in methods for detecting and quantifying sulfamethazine residues in food products of animal origin, such as meat, milk, and honey. researchgate.netoup.comnih.govfda.gov Regulatory bodies worldwide set maximum residue limits (MRLs) for veterinary drugs in food to ensure consumer safety. medchemexpress.eu The use of Sulfamethazine-¹³C₆ in isotope dilution mass spectrometry (IDMS) allows for highly accurate and reliable monitoring of these residues, ensuring compliance with food safety regulations. researchgate.netresearchgate.net

Environmental Monitoring: The widespread use of sulfamethazine in animal agriculture can lead to its release into the environment through manure application on fields. ethz.ch Sulfamethazine-¹³C₆ is used in environmental studies to trace the fate and transport of this antibiotic in soil and water systems. ethz.chchromatographyonline.com By using it as an internal standard, researchers can develop robust analytical methods to quantify low levels of sulfamethazine contamination in surface water, groundwater, and soil, helping to assess the environmental impact of veterinary antibiotic use. mdpi.comx-mol.com

Pharmacokinetic and Metabolism Studies: While less common for this specific labeled compound, the principles of isotope labeling with ¹³C are fundamental to pharmacokinetic and metabolism studies in drug development. symeres.com Such studies would involve tracking the metabolic fate of the labeled drug within an organism to understand how it is processed and eliminated.

Interactive Data Tables

Table 1: Applications of Sulfamethazine-¹³C₆ in Research

Research DomainSpecific ApplicationAnalytical Technique(s)Key Finding
Food SafetyQuantification of sulfamethazine residues in swine tissue (muscle and liver). nih.govLiquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS). nih.govEnabled accurate quantification of sulfamethazine at low parts-per-billion (ppb) levels. nih.gov
Food SafetyDetermination of sulfonamides in meat. researchgate.netLiquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS). researchgate.netImproved precision for the determination of sulfamethazine in meat samples. researchgate.net
Food SafetyAnalysis of sulfachloropyridazine (B1682503) in broiler chicken tissues and feathers. nih.govplos.orgLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govplos.orgUsed as an internal standard for the accurate quantification of another sulfonamide. nih.govplos.org
Environmental MonitoringQuantification of sulfonamide antibiotics in surface waters. chromatographyonline.comOnline Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS). chromatographyonline.comMonitored matrix effects to ensure accurate quantification in various environmental water matrices. chromatographyonline.com
Environmental MonitoringDetermination of sulfonamide antimicrobials in environmental water. mdpi.comresearchgate.netUltra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) with automated Solid-Phase Extraction. mdpi.comresearchgate.netUsed to correct for matrix effects, enabling high sensitivity and satisfactory recoveries. mdpi.comresearchgate.net

Table 2: Properties of Sulfamethazine-¹³C₆

PropertyValue
Chemical Formula[¹³C]₆C₆H₁₄N₄O₂S
Isotopic PurityTypically ≥99% for ¹³C
Mass ShiftM+6 (compared to unlabeled sulfamethazine)
Primary UseInternal Standard in Mass Spectrometry
Key AdvantageNon-radioactive, chemically identical to unlabeled compound, distinct mass for detection. fiveable.me

Properties

Molecular Formula

C₆¹³C₆H₁₄N₄O₂S

Molecular Weight

284.29

Synonyms

4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide-13C6;  Azolmetazin-13C6;  Sulfamezathine-13C6;  Sulfadimerazine-13C6;  Sulfadimidine-13C6;  Diazil-13C6; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Sulfamethazine 13c6

Methodologies for Targeted Isotopic Enrichment of Sulfamethazine (B1682506)

The synthesis of Sulfamethazine-13C6 involves the strategic incorporation of ¹³C atoms, which requires specialized synthetic routes and careful selection of labeled precursors.

Precursor Selection and Synthetic Pathways

The most common approach for synthesizing this compound is to use a commercially available ¹³C-labeled precursor, typically Benzene-13C6. This ensures that the isotopic label is confined to the desired phenyl ring of the final molecule. The synthesis generally follows established methods for sulfonamide production, with modifications to accommodate the isotopically labeled starting material.

Optimization of Labeling Efficiency and Isotopic Purity

Achieving high isotopic enrichment and purity is a primary goal in the synthesis of this compound. The isotopic purity of the final product is largely dependent on the isotopic enrichment of the initial ¹³C-labeled precursor. researchgate.net Commercially available Benzene-13C6 often has an atomic purity of 99%, which directly translates to a high isotopic purity in the final product. chemie-brunschwig.ch

Reaction conditions are optimized to maximize the incorporation of the ¹³C label and to minimize any potential isotopic scrambling. biorxiv.org Purification techniques, such as chromatography, are employed at various stages of the synthesis to remove any unlabeled or partially labeled impurities, thereby enhancing the isotopic purity of the final this compound. pku.edu.cn The goal is to produce a standard with a consistent and known level of isotopic enrichment, often exceeding 98% or 99%. medchemexpress.comshimadzu.co.jpauftragssynthese.com

Spectroscopic and Chromatographic Characterization Techniques

A combination of advanced analytical techniques is used to confirm the chemical structure, and to verify the isotopic and chemical purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm that the correct chemical structure has been synthesized. researchgate.netmedchemexpress.comchemicalbook.com

In ¹³C NMR spectra of this compound, the signals corresponding to the carbon atoms in the phenyl ring will be significantly enhanced due to the ¹³C enrichment, providing direct evidence of successful labeling. chemicalbook.com Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to further confirm the attachment of protons to the labeled carbon atoms, providing unambiguous structural and isotopic confirmation. acs.org

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Purity Verification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic abundance and verifying the isotopic purity of this compound. researchgate.net HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can accurately measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the unlabeled sulfamethazine and its ¹³C-labeled counterpart. nih.gov

The mass spectrum of this compound will show a molecular ion peak that is approximately 6 Da higher than that of the unlabeled compound, corresponding to the six ¹³C atoms. thermofisher.com The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment and to ensure that it meets the required specifications, which are often greater than 95% or even 99%. chemie-brunschwig.chmedchemexpress.comlgcstandards.com

Chromatographic Methods for Purity Assessment

Chromatographic techniques are employed to assess the chemical purity of this compound, ensuring that it is free from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. lgcstandards.comadvatechgroup.com

By comparing the retention time of the synthesized this compound with that of a known standard, its identity can be confirmed. pku.edu.cn The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. Purity levels are often required to be greater than 95% or 98%. auftragssynthese.comlgcstandards.comadvatechgroup.comcrmlabstandard.com Liquid chromatography is also often coupled with mass spectrometry (LC-MS) for simultaneous purity assessment and identity confirmation. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 77643-91-5 lgcstandards.com
Molecular Formula ¹³C₆C₆H₁₄N₄O₂S lgcstandards.com
Molecular Weight 284.29 lgcstandards.com
Purity (HPLC) >95% lgcstandards.comadvatechgroup.com
Isotopic Enrichment >98% shimadzu.co.jp

Table 2: Analytical Techniques for Characterization

TechniquePurposeFindingsSource
¹H NMR Spectroscopy Structural ConfirmationConsistent with structure medchemexpress.com
¹³C NMR Spectroscopy Isotopic Label ConfirmationEnhanced signals for phenyl carbons chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) Isotopic Purity VerificationMolecular ion peak shifted by ~6 Da researchgate.netthermofisher.com
High-Performance Liquid Chromatography (HPLC) Chemical Purity AssessmentPurity typically >95% lgcstandards.comcrmlabstandard.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identity and PurityConsistent with structure researchgate.netmedchemexpress.com

Quality Control and Certification of this compound Reference Materials

The reliability of analytical results obtained using this compound as an internal standard is directly dependent on the quality and certification of the reference material. hpc-standards.com Manufacturers of reference materials adhere to stringent quality control protocols and often seek accreditation to international standards to ensure the competence of their production and certification processes. isotope.com

Certified Reference Materials (CRMs) for this compound are produced by manufacturers who operate under quality management systems compliant with standards such as ISO 9001. isotope.com Furthermore, accreditation to ISO 17034 ("General Requirements for the Competence of Reference Material Producers") is crucial as it specifically covers the manufacturing and certification of reference materials. isotope.comauftragssynthese.comauftragssynthese.com This ensures that the assigned property values, such as purity and isotopic enrichment, are accurate and traceable. isotope.comxmu.edu.cn The technical competence of the testing laboratories that perform the characterization is often assured through accreditation to ISO/IEC 17025. isotope.com

The quality control process for this compound reference materials involves a comprehensive set of analyses to determine its identity, purity, and isotopic enrichment. The results of these tests are documented in a Certificate of Analysis (CoA), which accompanies the product. auftragssynthese.comlgcstandards.com

Key Quality Control Parameters for this compound Reference Materials:

ParameterAnalytical Method(s)Typical Specification
Chemical Purity High-Performance Liquid Chromatography (HPLC), often with UV or MS detection>95% or >98% lgcstandards.comisotope.com
Isotopic Purity/Enrichment Mass Spectrometry (MS)Typically ≥99% for the 13C6 isotopologue
Identity Confirmation 1H-NMR, 13C-NMR, Mass SpectrometryConforms to the known structure of this compound
Accurate Mass High-Resolution Mass Spectrometry (HRMS)Matches the theoretical exact mass of the 13C-labeled compound lgcstandards.com
Residual Solvents Gas Chromatography (GC) or 1H-NMRWithin specified limits
Water Content Karl Fischer TitrationReported on the Certificate of Analysis

The Certificate of Analysis provides the end-user with critical information for the proper use of the reference material, including the certified concentration (if sold as a solution), uncertainty of the certified value, and storage conditions. lgcstandards.comhpc-standards.com For neat (solid) materials, an exact weight is often provided with a high degree of precision. lgcstandards.com This rigorous quality control and certification process ensures that the this compound reference material is fit for its intended purpose in sensitive and regulated analytical applications, such as the monitoring of sulfamethazine residues in food products. hpc-standards.com

Advanced Analytical Methodologies Employing Sulfamethazine 13c6 As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of polar and non-volatile compounds like sulfonamides. acgpubs.org The high selectivity and sensitivity of LC-MS/MS make it ideal for detecting trace-level residues in complex matrices. acgpubs.orgnih.gov In this context, Sulfamethazine-13C6 serves as an indispensable tool for reliable quantification. researchgate.netplos.orgresearchgate.net

The development of multi-residue methods allows for the simultaneous detection and quantification of multiple sulfonamides in a single analytical run, which is both time and resource-efficient. researchgate.net Such methods are crucial for regulatory monitoring of veterinary drug residues in food products like meat, milk, and honey. acgpubs.orgfda.gov

This compound is frequently employed as an internal standard in these multi-residue methods to compensate for matrix effects and losses during sample processing. plos.orgresearchgate.net For instance, a method for determining 25 different drug residues in honey utilized this compound for the accurate quantitation of 13 sulfonamides. fda.govfda.gov Similarly, it has been used in methods for analyzing nine sulfonamides in meat and 10 sulfonamides in eggs. researchgate.netresearchgate.net The use of an isotopic internal standard like [Phenyl-13C6]sulfamethazine is critical because it shares physicochemical properties with the target analytes, ensuring it behaves similarly during extraction, cleanup, and ionization, leading to improved precision. researchgate.netresearchgate.net In a validated method for determining 14 sulfonamides in milk, the use of isotope dilution mass spectrometry (ID-MS) with labeled standards resulted in high accuracy, with recovery values between 91% and 114%. acgpubs.org

Achieving efficient chromatographic separation is vital for resolving target sulfonamides from each other and from matrix interferences, which can otherwise suppress or enhance the analyte signal in the mass spectrometer. nih.gov Optimization involves adjusting the mobile phase composition and selecting an appropriate stationary phase (column).

For the separation of sulfonamides, which have a wide range of polarities, reversed-phase liquid chromatography (RPLC) is commonly used. researchgate.net Mobile phases typically consist of an aqueous component, often acidified with formic acid, and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The addition of formic acid helps to promote the formation of protonated molecules ([M+H]+) in positive electrospray ionization. Various C18 columns are often tested to achieve the best separation and peak shape. frontiersin.org For example, in one study, an acetonitrile-water mixture was found to be the best solvent system for separation, and a longer 250 mm HPLC column was used to resolve critical pairs of sulfonamides. acgpubs.org Another method employed a Zorbax SB-Aq column with an acetonitrile-0.1% formic acid mobile phase for the separation of multiple veterinary drugs, including sulfonamides, in milk. researchgate.net

For quantification using tandem mass spectrometry, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) for the analyte and its labeled internal standard, fragmenting it, and then monitoring specific product ions. This process provides a high degree of selectivity and sensitivity.

The optimization of MS/MS parameters is achieved by infusing a standard solution of each analyte into the mass spectrometer to find the most stable and abundant precursor-to-product ion transitions and the optimal collision energies. frontiersin.org For sulfamethazine (B1682506) and its 13C6-labeled internal standard, the protonated molecules ([M+H]+) are m/z 279 and m/z 285, respectively. researchgate.net A common fragmentation pathway for many sulfonamides results in a product ion at m/z 156. researchgate.net Other characteristic product ions are also monitored for confirmation.

Below is a table summarizing typical mass spectrometric parameters for Sulfamethazine and its 13C6 internal standard.

Table 1: Example of Optimized Mass Spectrometric Parameters for Sulfamethazine and this compound

Compound Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier)
Sulfamethazine 279.1 186.1 124.1

| This compound (IS) | 285.1 | 192.1 | 156.0 |

Note: Specific ion transitions and collision energies may vary depending on the instrument and method. fda.gov

Optimization of Chromatographic Separation for Sulfamethazine and its Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Matrices

While LC-MS/MS is more common for sulfonamide analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. nih.gov However, due to the high polarity and low volatility of sulfonamides, they are not directly amenable to GC analysis and require a chemical derivatization step to increase their volatility and thermal stability. jfda-online.com

Derivatization is a chemical modification process used to convert analytes into forms that are better suited for a specific analytical technique. jfda-online.com For GC-MS analysis of sulfonamides, derivatization is essential to block polar functional groups (like amines and amides) and make the compounds volatile enough to pass through the GC column. nih.govresearchgate.net

Methylation is a common strategy. researchgate.net In one method for confirming sulfonamide residues in bovine milk, methylamidotrifluoroacetyl derivatives were prepared before analysis. nih.gov Another approach explored methylation using (trimethylsilyl)diazomethane (TMSD) as a derivatization reagent for nitrogen stable isotope analysis of sulfonamides by GC-isotope ratio mass spectrometry. researchgate.netnih.gov The goal of any derivatization strategy for quantitative analysis is to achieve a quantitative and reproducible conversion of the target compound to avoid isotopic fractionation or inaccurate results. researchgate.net

GC-MS instruments can be operated in two main acquisition modes: full scan and selected ion monitoring (SIM). scioninstruments.com

In full scan mode , the mass spectrometer scans across a wide range of mass-to-charge (m/z) ratios, generating a complete mass spectrum for any compound that elutes from the GC column. epa.gov This is useful for identifying unknown compounds by comparing their spectra to a library. scioninstruments.com However, the sensitivity is lower because the instrument's time is divided across the entire mass range. epa.gov

In Selected Ion Monitoring (SIM) mode , the mass spectrometer is programmed to detect only a few specific m/z values that are characteristic of the target analytes. scioninstruments.comwikipedia.org By focusing on only these ions, the instrument spends more time collecting data for the compounds of interest, which dramatically increases sensitivity and selectivity. nih.govepa.gov This makes SIM the preferred mode for trace quantitative analysis. scioninstruments.com For regulatory confirmation of sulfonamides in milk, one GC-MS method monitored the molecular ion plus three to five fragment ions for each sulfonamide to ensure specificity. nih.gov


Derivatization Strategies for GC-MS Analysis

Sample Preparation and Matrix Effect Mitigation Strategies

Effective sample preparation is paramount for accurate quantification, especially in complex biological and environmental matrices. The primary goals are to extract the analytes of interest, remove interfering substances, and minimize the matrix effect, which can cause ion suppression or enhancement in mass spectrometry-based methods. This compound is instrumental in these strategies, helping to correct for analyte loss and signal variability.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples like water, milk, and tissue. csbsju.eduresearchgate.net In the analysis of sulfonamides and other antimicrobials, SPE protocols often employ polymeric cartridges, such as hydrophilic-lipophilic balance (HLB) sorbents. csbsju.eduobrnutafaza.hr These protocols typically involve conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the retained analytes. csbsju.edu

For instance, in the analysis of antimicrobials in groundwater and surface water, water samples are first acidified and treated with EDTA to chelate metal ions that can interfere with the extraction of tetracyclines. csbsju.edu this compound is added as a surrogate standard before extraction to account for any procedural losses. csbsju.edu The samples are then passed through an HLB cartridge, which retains the analytes. csbsju.edu After a washing step, the analytes are eluted with methanol. csbsju.edu This method has been shown to be effective for a range of sulfonamides and tetracyclines, achieving low limits of quantitation. csbsju.edu

Similarly, for the analysis of veterinary drugs in milk, a generic SPE procedure using a polymeric sorbent can be applied. obrnutafaza.hr This approach allows for the simultaneous extraction of various drug classes. obrnutafaza.hr The use of this compound as an internal standard is critical in these multi-residue methods to ensure accurate quantification across different compound classes. obrnutafaza.hr In the analysis of sulfonamides in eggs, samples are extracted and then cleaned up using aromatic sulfonic acid (SO3H) SPE cartridges, with this compound used to correct for losses during the extraction and cleanup steps. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and its variations involving dispersive solid-phase extraction (dSPE), has gained popularity for the analysis of veterinary drug residues in various matrices. dvs.gov.myresearchgate.netpandawainstitute.com This approach involves an initial extraction with an organic solvent, followed by a cleanup step where a sorbent is added directly to the extract. dvs.gov.mymdpi.com

In a method for determining 23 veterinary drugs in poultry feed, a modified QuEChERS protocol was employed. dvs.gov.my The sample was extracted with a mixture of acetonitrile, methanol, and a buffer, followed by phase separation. dvs.gov.my The cleanup step utilized a dSPE approach with primary-secondary amine (PSA) to remove polar organic acids, C18 to remove lipophilic compounds, and graphitized carbon black (GCB) to absorb pigments and sterols. dvs.gov.my

For the analysis of antibiotics in lettuce, a modified QuEChERS method was used where this compound served as an internal standard. nih.gov The extraction involved acetonitrile, methanol, formic acid, and a buffer, with a subsequent dSPE cleanup. nih.gov Modifications to the standard QuEChERS protocol are often necessary to accommodate the specific properties of the analytes and the matrix. researchgate.netmdpi.com For example, in honey analysis, the high sugar content and viscosity require specific modifications to the extraction and cleanup steps to minimize matrix effects. mdpi.com

Matrix effects, which are the alteration of ionization efficiency due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. nih.govnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these effects. nih.gova-2-s.com Since this compound has nearly identical physicochemical properties and retention time to the native sulfamethazine, it experiences similar matrix effects, allowing for reliable correction of the analyte signal. nih.gov

The effectiveness of this compound in compensating for matrix effects has been demonstrated in various studies. For example, in the analysis of veterinary drugs in milk, the use of an internal standard helps to correct for the complex matrix. obrnutafaza.hr In the analysis of antibiotics in lettuce, signal enhancement was observed for the internal standard, highlighting the importance of its use for accurate quantification. oup.com The evaluation of matrix effects can be done quantitatively by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked sample. mdpi.com

Dispersive Solid-Phase Extraction (dSPE) and QuEChERS Modifications

Method Validation and Quality Assurance for Quantitative Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. dvs.gov.mynih.gov It involves the evaluation of several performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netdvs.gov.mynih.govresearchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. dvs.gov.my Calibration curves are constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration of the analyte. A good linear relationship is typically indicated by a coefficient of determination (R²) close to 1. dvs.gov.mynih.gov For the analysis of veterinary drugs in poultry feed, good linearity was achieved with correlation coefficients higher than 0.9735. dvs.gov.my In the analysis of antibiotics in lettuce, determination coefficients (R²) greater than 0.99 were obtained. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. dvs.gov.my These values are often determined based on the signal-to-noise ratio of the analyte signal. For the analysis of sulfonamides in eggs, LOD and LOQ values ranged from 0.8–7.9 μg·kg⁻¹ and 2.4–21.0 μg·kg⁻¹, respectively. researchgate.net In a method for analyzing veterinary drugs in poultry feed, the LOD and LOQ for all drugs were in the range of 0.05 to 0.93 mg/kg and 0.15 to 3.11 mg/kg, respectively. dvs.gov.my

Table 1: Linearity, LOD, and LOQ Data from Various Studies

MatrixAnalyte(s)Linearity RangeLODLOQSource
Poultry Feed23 Veterinary DrugsVariable> 0.97350.05 - 0.93 mg/kg0.15 - 3.11 mg/kg dvs.gov.my
LettuceOxytetracycline, Enrofloxacin, Sulfachloropyridazine (B1682503)1 - 120 µg·kg⁻¹> 0.99Not SpecifiedNot Specified nih.gov
EggsSulfonamides5 - 1000 μg·kg⁻¹Not Specified0.8–7.9 μg·kg⁻¹2.4–21.0 μg·kg⁻¹ researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. researchgate.netresearchgate.net

Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netresearchgate.net

Recovery: This is the percentage of the analyte that is successfully extracted and detected by the analytical method. researchgate.netresearchgate.net

The use of this compound is crucial for achieving high accuracy and precision, as it corrects for variations in recovery during sample preparation. researchgate.net In a study on sulfonamides in eggs, the accuracy and precision were determined by spiking blank samples at four different concentration levels. researchgate.netresearchgate.net The mean recoveries were in the range of 91–146% for samples spiked at 10 µg/kg. researchgate.net For the analysis of veterinary drugs in milk, recoveries for most compounds were between 70% and 120% with reproducibility of less than 20%. obrnutafaza.hr In a method for analyzing 41 pesticides and veterinary pharmaceuticals in environmental water, recovery values were over 90% and RSD values were lower than 15%. mdpi.com

Table 2: Accuracy, Precision, and Recovery Data from Various Studies

MatrixAnalyte(s)Spiking LevelRecovery (%)Precision (RSD/CV %)Source
Environmental Water41 Pesticides & Veterinary Pharmaceuticals10, 50, 500 ng∙L−1> 90< 15 mdpi.com
Milk49 Veterinary Drugs1, 10, 100 μg/kg70 - 120< 20 (Reproducibility) obrnutafaza.hr
EggsSulfonamides10 µg/kg91 - 146Not Specified researchgate.net
Medicated Feed7 Antibacterial SubstancesNot Specified90.8 - 104.53.2 - 6.9 (Repeatability), 5.2 - 8.3 (Reproducibility) nih.gov

Environmental Fate and Transformation Research of Sulfamethazine Utilizing 13c6 Tracers

Persistence and Dissipation Kinetics in Environmental Compartments

The persistence of sulfamethazine (B1682506) in the environment is a significant concern due to its potential to promote antibiotic resistance. Studies utilizing ¹³C₆-labeled sulfamethazine have provided crucial data on its dissipation kinetics in different environmental matrices.

Research has shown that the dissipation of sulfamethazine in soil can be biphasic, with an initial rapid decline followed by a slower degradation phase, leading to the persistence of residues. ethz.ch One study observed that even after three months, about 15% of the applied sulfamethazine remained in the soil. ethz.ch The dissipation rate is influenced by various factors, including soil type and the presence of manure. nih.gov For instance, a study on Mediterranean agricultural soils found that the half-life (DT50) and the time for 90% dissipation (DT90) were dependent on the soil's properties, with a Lixisol soil showing reduced degradation. nih.gov In seasonally frozen soils, the dissipation of sulfamethazine was found to be slow, with detectable concentrations remaining throughout a 10-month monitoring period. semanticscholar.org

Soil Adsorption, Desorption, and Leaching Dynamics

The mobility of sulfamethazine in the soil environment is largely governed by its adsorption and desorption characteristics. Sulfamethazine generally exhibits poor adsorption to soil particles, making it highly mobile and prone to leaching into groundwater. researchgate.netresearchgate.net This high mobility poses a significant risk of contaminating water resources. researchgate.netresearchgate.net

Studies have indicated that sulfamethazine is one of the most leachable veterinary antibiotics. researchgate.net Its low adsorption coefficient (Kd) contributes to its mobility. researchgate.net The application of materials like pine bark to soil can increase the adsorption of sulfonamides, thereby reducing their bioavailability and transport. However, long-term studies under field conditions have shown evidence of sulfamethazine accumulation in soils, which can lead to subsequent leaching over time. researchgate.netgeo-leo.de

Table 1: Adsorption and Mobility of Sulfamethazine

ParameterFindingReference
Adsorption Coefficient (Kd)Reported as negligible (1.365 L/kg), indicating poor adsorption to soil. researchgate.net
MobilityConsidered one of the most leachable veterinary antibiotics due to poor adsorption. researchgate.net
Leaching PotentialHigh, posing a risk to groundwater quality. researchgate.net
Effect of Soil AmendmentsPine bark can increase adsorption and reduce bioavailability.
Long-term BehaviorEvidence of accumulation in soils with potential for later leaching. researchgate.netgeo-leo.de

Aqueous Phase Stability and Photolytic Degradation Pathways

In aquatic environments, the stability of sulfamethazine and its susceptibility to photodegradation are key factors determining its persistence. Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for sulfamethazine in surface waters. nih.govresearchgate.net

The rate of photolytic degradation is influenced by pH. nih.gov For instance, at a pH of 4.0, the half-life of sulfamethazine under simulated sunlight was found to be 84.4 hours, which decreased to 9.4 hours at a pH of 7.2. nih.gov The presence of substances like humic acids, often found in natural waters, can enhance the photodegradation process. nih.gov

Research has identified two primary pathways for the photolytic degradation of sulfamethazine: the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). researchgate.net This process leads to the formation of various photoproducts.

Biotic and Abiotic Degradation Mechanisms

The breakdown of sulfamethazine in the environment occurs through both biological (biotic) and non-biological (abiotic) processes. chemsafetypro.com Abiotic degradation mainly involves processes like hydrolysis and photolysis. chemsafetypro.com Biotic degradation, or biodegradation, is carried out by microorganisms such as bacteria and fungi. chemsafetypro.com

Microbial Biotransformation Pathways in Soil and Aquatic Systems

Microorganisms play a crucial role in the transformation of sulfamethazine in both soil and aquatic environments. frontiersin.org Several bacterial and fungal species have been identified that can degrade sulfamethazine. frontiersin.orgnih.govmdpi.com For example, the white-rot fungus Trametes versicolor has been shown to effectively eliminate sulfamethazine from liquid medium and sewage sludge. nih.gov The bacterium Paenarthrobacter sp. has also been identified as a sulfamethazine degrader. researchgate.net

The rate of biodegradation can be influenced by the presence of other organic matter, such as manure, which can sometimes enhance the degradation process. bohrium.com However, the efficiency of microbial degradation can be low, and some microorganisms may require additional carbon sources for co-metabolism. mdpi.com

Identification of Transformation Products via Isotope-Tracing Techniques

The use of ¹³C₆-labeled sulfamethazine is instrumental in identifying the various transformation products (TPs) that are formed during its degradation. By tracking the ¹³C label, scientists can elucidate the complex degradation pathways.

Studies using UPLC-QqTOF-MS analysis have identified several transformation products of sulfamethazine. In one study, four main degradation intermediates were identified from the degradation by Trametes versicolor: desulfo-SMZ, N4-formyl-SMZ, N4-hydroxy-SMZ, and desamino-SMZ. nih.gov However, the complete mineralization (breakdown to carbon dioxide and water) of the ¹³C₆-phenyl ring of sulfamethazine was not observed within seven days, indicating the persistence of some transformation products. nih.gov Other research has focused on the hydroxylation of the benzene (B151609) ring and oxidation of the amine group as key transformation pathways. bohrium.com

Table 2: Identified Transformation Products of Sulfamethazine

Transformation ProductDegradation ProcessReference
desulfo-SMZFungal degradation by Trametes versicolor nih.gov
N4-formyl-SMZFungal degradation by Trametes versicolor nih.gov
N4-hydroxy-SMZFungal degradation by Trametes versicolor nih.gov
desamino-SMZFungal degradation by Trametes versicolor nih.gov
Hydroxylated and oxidized derivativesMicrobial degradation in soil bohrium.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govroutledge.comtaylorfrancis.com These technologies are being investigated for the remediation of water contaminated with persistent pharmaceuticals like sulfamethazine. uc.ptmdpi.com

Various AOPs have been studied for sulfamethazine degradation, including UV/H₂O₂, UV/TiO₂, and ozonation. uc.ptnih.gov The UV-C/TiO₂/H₂O₂ process has been shown to be highly efficient, achieving complete degradation of sulfamethazine in a short period. nih.gov Another promising AOP involves the use of peracetic acid (PAA), which has strong oxidative properties. mdpi.com The effectiveness of these processes can be influenced by factors such as pH and the presence of other wastewater components. nih.gov For instance, the degradation rate of sulfamethazine was found to be significantly reduced in synthetic wastewater compared to pure water, highlighting the challenges of real-world applications. nih.gov

Transport and Distribution Modeling in Agroecosystems

The application of manure from medicated livestock to agricultural land introduces veterinary pharmaceuticals like sulfamethazine into the environment. Understanding the subsequent movement and persistence of these compounds within agroecosystems is critical for assessing potential risks to water resources and soil health. The use of isotopically labeled compounds, such as Sulfamethazine-13C6, is crucial in this research. It serves as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of the parent compound in complex environmental matrices like soil and water. unl.edumobt3ath.com This precise quantification underpins the development and validation of transport and distribution models.

Runoff and Leaching Models for Agricultural Contaminants

Physically based simulation models are increasingly employed to predict the environmental concentrations of veterinary medicines following their introduction into agroecosystems. nih.gov These models are vital components of environmental impact assessments, although their validation for veterinary pharmaceuticals is less extensive than for pesticides. nih.govgeo-leo.de

Several models are used to simulate the fate of contaminants in soil and water, including MACRO, PEARL (Pesticide Emission model At the Regional and Local scales), PELMO (Pesticide Leaching Model), and PRZM (Pesticide Root Zone Model). csic.es Among these, the dual-permeability MACRO model has been specifically evaluated and applied for simulating the transport of sulfamethazine and other sulfonamides in both surface runoff and soil leachate. nih.govgeo-leo.de

Research utilizing the MACRO 5.2 model has demonstrated its capability to adequately simulate the long-term leaching of sulfamethazine over periods exceeding ten years. geo-leo.deresearchgate.net These simulations incorporate key processes such as reversible kinetic adsorption and the formation of non-extractable residues (NERs), which are significant contributors to the dissipation of sulfamethazine in soil. geo-leo.de The model highlights that macropore flow is a critical factor for the rapid transport of sulfamethazine to deeper soil layers, often causing peak concentrations in leachate. geo-leo.de

The table below summarizes key parameters and findings from modeling studies focused on sulfamethazine transport.

Table 1: Parameters and Findings in Sulfamethazine Transport Modeling

Model Key Process Simulated Influencing Factors Key Findings
MACRO 5.2 Long-term leaching, Runoff Reversible kinetic adsorption, Macropore flow, Manure application effects, Rainfall patterns Adequately simulates long-term leaching; macropore flow causes peak concentrations. geo-leo.de Manure application can alter soil hydraulic properties. nih.gov
Availability-Adjusted First-Order Model Dissipation kinetics Sorption, Weather conditions Describes a biphasic dissipation pattern: a rapid initial decline followed by a phase of greater persistence. acs.org

| MARINA-Antibiotics (China-1.0) | Leaching to groundwater, Runoff to rivers | Soil texture, Water-holding capacity, Precipitation | A lumped model used to quantify antibiotic inputs to surface water and groundwater at a large scale. wur.nl |

Spatial and Temporal Distribution of Sulfamethazine Residues in Soil

Following application via manure, sulfamethazine residues exhibit distinct spatial and temporal distribution patterns in the soil profile. The spatial distribution is often non-homogenous and influenced by the manure application method. researchgate.netdoi.org For instance, subsurface injection of manure leads to significantly higher initial concentrations of antibiotics in the injection slits compared to surface broadcast methods. researchgate.net While this technique can reduce contaminant transport via surface runoff, it creates "hot spots" of high antibiotic concentration that persist for extended periods with limited horizontal or vertical movement. researchgate.net

The temporal distribution of sulfamethazine is characterized by a biphasic dissipation pattern. acs.org An initial phase of rapid decline in concentration is observed in both pore water and the total soil, which is followed by a second, slower phase where the remaining residues are significantly more persistent. acs.org Studies have detected over 15% of the initially applied sulfonamides in the soil three months after application. acs.org Although dissipation half-lives can range from 3 to 11 days, sulfamethazine has been shown to remain detectable in soil for as long as 180 days after a single manure application, indicating that soil can be a long-term reservoir for these contaminants. researchgate.net

The vertical distribution generally shows a decrease in sulfamethazine concentration with increasing soil depth. researchgate.net However, the compound's potential to leach is considered high compared to other veterinary antibiotics, and it is frequently detected in both surface and groundwater. geo-leo.de The persistence and mobility are influenced by soil properties like pH and organic carbon content, which affect sorption processes. geo-leo.de

The table below presents findings on the distribution of sulfamethazine residues from various field studies.

Table 2: Observed Spatial and Temporal Distribution of Sulfamethazine in Soil

Study Focus Time After Application Soil Depth Key Findings on Distribution
Dissipation Kinetics 3 months Topsoil Over 15% of applied sulfonamides remained in the soil. acs.org
Application Method Comparison 1 day to 180 days Injection slits and surrounding soil Initial concentrations in injection slits were 4–26 times higher than in surface application plots. researchgate.net Limited movement from slits was observed. researchgate.net
Persistence 112 days Flooded soil system Sulfamethazine was the most persistent antibiotic studied, with a dissipation half-life (DT50) of 77 days in the total system. unu.edu
Vertical Distribution Not specified Multiple depths Concentrations of sulfonamides generally decrease with increasing soil depth. researchgate.net

Non Human Biotic Metabolism and Pharmacokinetic Studies Using Sulfamethazine 13c6

Metabolism in Food-Producing Animals (e.g., poultry, swine, cattle)

Sulfamethazine (B1682506) is widely used in veterinary medicine for food-producing animals, and understanding its metabolic journey is essential for ensuring food safety. apvma.gov.au Research utilizing isotopically labeled tracers provides detailed insights into how species like cattle, swine, and poultry absorb, distribute, metabolize, and excrete the drug.

The pharmacokinetic properties of sulfamethazine vary across different animal species.

In cattle , plasma and urine data following intravenous administration fit a one-compartment pharmacokinetic model. The drug exhibits a half-life of elimination of approximately 9 hours and a volume of distribution of 0.35 liters/kg. nih.gov Elimination occurs through both the excretion of unchanged sulfamethazine in the urine (about 18%) and the formation of several metabolites that are also excreted via urine. nih.gov Studies in lambs have shown a similar one-compartment model, with an average elimination half-life of 7.2 hours. nih.gov

In swine , after being fed sulfamethazine, the mean plasma concentration peaked at 10.8 ppm on day 77 of a 98-day treatment period. nih.gov

Regarding distribution, studies in lambs demonstrate that tissue concentrations of sulfamethazine are highest in the kidney, followed in decreasing order by the liver, heart, skeletal muscle, and fat. nih.gov The concentrations in tissues and plasma decline in parallel with the urinary output of the drug. nih.gov The excretion of diazotizable materials, including the parent drug and its metabolites, is largely complete within 60 hours after dosing in lambs. nih.gov

Pharmacokinetic Parameters of Sulfamethazine in Food-Producing Animals
SpeciesParameterValueSource
CattleElimination Half-Life9 hours nih.gov
CattleVolume of Distribution0.35 L/kg nih.gov
LambsElimination Half-Life7.2 hours nih.gov
SwinePeak Plasma Concentration (Day 77 of treatment)10.8 ppm nih.gov

The metabolism of sulfamethazine is species-dependent but generally proceeds through common pathways, with N4-acetylation being a dominant route. researchgate.netpharmacompass.com

In swine , sulfamethazine is known to be metabolized into several key compounds: N4-acetylsulfamethazine, desaminosulfamethazine (B1198343), and the N4-glucose conjugate of sulfamethazine. ymaws.com

In lambs , urine analysis reveals the excretion of the parent sulfamethazine along with three types of metabolites: N4-acetylsulfamethazine, a hydroxylated metabolite, and polar conjugates. nih.gov

In cattle , three distinct metabolites are formed and subsequently excreted in the urine. nih.gov

N4-acetylsulfamethazine is a well-characterized metabolite formed by the acetylation of the amino group at the N4 position of the benzenesulfonamide (B165840) structure. nih.gov While generally, metabolites are cleared faster than the parent drug, the desaminosulfamethazine metabolite found in pigs can have a highly variable elimination half-life, ranging from 1 to 9 days, which is significantly longer than the 10 to 20-hour half-life of sulfamethazine and its other metabolites. ymaws.com

The rate at which sulfamethazine and its metabolites are eliminated from edible tissues is a critical factor for establishing withdrawal periods before slaughter.

In swine , studies have shown that concentrations of sulfamethazine in kidney, liver, skeletal muscle, and subcutaneous fat fall to or below the 0.1 ppm tolerance level within 7 days after the withdrawal of medicated feed. nih.gov

In turkeys , after drug withdrawal, sulfamethazine concentrations in the kidney, liver, and skin have been observed to fluctuate between 0.1 and 0.4 ppm for as long as 14 days. researchgate.net

Research comparing residue levels in different matrices has found that some antimicrobial residues can persist at higher concentrations and for longer periods in feathers than in edible tissues. semanticscholar.orgnih.gov For instance, in one study on a related sulfonamide, residue concentrations were significantly higher in feathers (2,858.78 µg/kg) compared to edible tissues (20.54 µg/kg) seven days after treatment ended. plos.org

Sulfamethazine Residue Depletion in Animal Tissues
SpeciesTissueTime After WithdrawalConcentrationSource
SwineKidney, Liver, Muscle, Fat7 days≤ 0.1 ppm nih.gov
TurkeysKidney, Liver, SkinUp to 14 days0.1 - 0.4 ppm researchgate.net

Identification and Characterization of Metabolites (e.g., N4-acetylsulfamethazine)

Uptake and Biotransformation in Plants and Terrestrial Organisms

The presence of sulfamethazine in the environment, primarily from the agricultural use of animal manure, leads to its potential uptake by plants and soil organisms. researchgate.netnih.gov

Agricultural crops can absorb sulfamethazine from soil amended with contaminated manure.

A greenhouse experiment demonstrated that corn (Zea mays L.), lettuce (Lactuca sativa L.), and potato (Solanum tuberosum L.) all take up sulfamethazine from the soil. nih.gov

Concentrations in plant tissue ranged from 0.1 to 1.2 mg/kg (dry weight) and increased as the concentration of sulfamethazine in the applied manure increased. nih.gov

The highest tissue concentrations were found in corn and lettuce, followed by potato. nih.gov

Despite this uptake, the total accumulation in the plant tissues after 45 days of growth accounted for less than 0.1% of the total amount of sulfamethazine applied to the soil. nih.gov

Studies on tomato plants irrigated with reclaimed wastewater also show uptake and distribution of various sulfonamides. mdpi.com The distribution within the plant and the translocation from roots to leaves and fruit can vary significantly depending on the specific sulfonamide compound. mdpi.com For some sulfonamides, translocation factors greater than 26 have been observed, indicating very high mobility from root to leaves. mdpi.com

Sulfamethazine Uptake in Agricultural Crops from Manure-Amended Soil
CropConcentration in Plant Tissue (mg/kg dry weight)Source
Corn (Zea mays L.)Among the highest observed (0.1 - 1.2) nih.gov
Lettuce (Lactuca sativa L.)Among the highest observed (0.1 - 1.2) nih.gov
Potato (Solanum tuberosum L.)Lower than corn and lettuce nih.gov

While the uptake and translocation of sulfamethazine in plants have been established, the specific metabolic pathways within plant systems are less characterized. Research has primarily focused on the presence and movement of the parent compound. nih.govmdpi.com

The elucidation of the biochemical pathways for specialized metabolites in plants is a complex field. nih.gov It is understood that plants can metabolize foreign compounds, and this process is a key mechanism of tolerance. usda.gov Advanced techniques, such as the use of stable isotope-labeled compounds like Sulfamethazine-13C6, are crucial tools for tracing the biotransformation of such molecules and identifying novel plant metabolic pathways. nih.gov However, detailed studies identifying specific metabolites of sulfamethazine (e.g., acetylated or hydroxylated forms) within various agricultural crops remain an area for further investigation.

Accumulation in Terrestrial Invertebrates

A study on the earthworm Eisenia fetida exposed to varying concentrations of sulfamethazine for 14 days revealed significant biological effects, although it did not measure the accumulation of the compound directly. nih.gov The research indicated that while SMZ did not affect the survival of the earthworms, it did induce effects at the cellular and tissue levels. For instance, the two highest tested concentrations of SMZ led to a decrease in the viability of coelomocytes, which are crucial for the earthworm's immune response. nih.gov Furthermore, the highest concentration of SMZ was associated with a decrease in glutathione (B108866) S-transferase activity, an enzyme involved in detoxification processes. nih.gov These findings suggest that sulfamethazine can disrupt the immune system and metabolic functions of earthworms, which could make them more susceptible to pathogens. nih.gov The study also observed alterations in the gut microbiota of the earthworms, indicating a broader physiological impact. nih.gov

**Table 1: Effects of Sulfamethazine on the Earthworm *Eisenia fetida***
ParameterConcentration of SulfamethazineObserved EffectReference
SurvivalUp to 1000 mg/kgNo significant effect nih.gov
Coelomocyte Viability100 and 1000 mg/kgReduced viability nih.gov
Glutathione S-transferase Activity1000 mg/kgDecreased activity nih.gov
Gut MicrobiotaAll tested concentrationsAltered composition nih.gov

Microbial Metabolism and Resistance Development in Environmental Contexts

The environmental fate of sulfamethazine is significantly influenced by microbial activity, which can lead to its degradation and the concurrent development of antibiotic resistance. The use of isotopically labeled compounds like this compound has been instrumental in tracing these metabolic pathways and understanding the dynamics of resistance gene proliferation.

Microbial degradation of sulfamethazine in soil and aquatic environments is a key process for its removal. researchgate.net However, the degradation rate can be influenced by various environmental factors. For example, the presence of manure can significantly enhance the mineralization of sulfamethazine in some soils. frontiersin.org One study demonstrated that in the absence of manure, the mineralization of sulfamethazine by the degrading bacterium Microbacterium sp. C448 was low, but the addition of manure more than doubled the mineralization rate in all tested soil types. frontiersin.org This suggests that manure may provide essential co-substrates or a more favorable environment for the degrading bacteria. frontiersin.org The degradation of sulfamethazine can proceed through different pathways, and in some cases, complete mineralization is not achieved. A study using sulfamethazine-phenyl-13C6 with the white-rot fungus Trametes versicolor showed the formation of several degradation intermediates, but complete mineralization was not observed within the 7-day study period. nih.gov

The widespread presence of sulfamethazine in the environment has led to the selection and proliferation of bacteria carrying sulfonamide resistance genes (sul genes). frontiersin.orgrsc.org The most commonly documented resistance mechanisms involve the sul1, sul2, and sul3 genes, which code for a dihydropteroate (B1496061) synthase that is not inhibited by sulfonamides. frontiersin.org These resistance genes are frequently detected in environmental matrices such as manure, surface water, and sediments. frontiersin.orgmdpi.com The application of manure from treated animals to agricultural land is a significant pathway for the introduction of both sulfamethazine and resistance genes into the soil. rsc.org

Studies have shown that the presence of sulfamethazine can promote the horizontal gene transfer (HGT) of antibiotic resistance genes among bacteria. nih.gov For instance, certain concentrations of sulfamethazine were found to enhance the conjugative transfer of a plasmid carrying resistance genes between E. coli strains. nih.gov This indicates that sulfamethazine not only selects for resistant bacteria but can also actively contribute to the spread of resistance. The process of composting swine manure, while effective at removing a significant portion of sulfamethazine, has been shown to be less effective at eliminating sulfonamide resistance genes, which can even increase in abundance during the process. rsc.orgrsc.org

Table 2: Microbial Degradation and Resistance Associated with Sulfamethazine

Ecological Exposure, Bioavailability, and Bioaccumulation Assessment

Environmental Bioavailability in Water, Sediment, and Soil

Direct studies on the environmental bioavailability of Sulfamethazine-13C6 are not conducted, as it is not released into the environment as a contaminant. Instead, it is introduced in controlled, minute quantities into laboratory samples of water, sediment, and soil to aid in the accurate measurement of its unlabeled counterpart, sulfamethazine (B1682506). mdpi.comcsbsju.edu

The use of this compound as a surrogate standard is crucial for determining the bioavailability of the actual contaminant, sulfamethazine. csbsju.eduiastate.edu For instance, in studies analyzing sulfamethazine levels in groundwater and surface water, this compound is added to the samples before extraction and analysis. csbsju.edu This process, known as isotope dilution, corrects for any loss of the target analyte during sample preparation, providing a more accurate measure of the bioavailable fraction of sulfamethazine in the water column. hep.com.cn Similarly, when assessing sulfamethazine contamination in soil and pig slurry, this compound is used as a surrogate standard to ensure the precision of the analytical results. mdpi.com Research on the fate of sulfamethazine in freshwater ecosystems has utilized 14C-labeled sulfamethazine (a different isotope) to demonstrate that the parent compound dissipates from the water column and moves into the sediment, indicating that sediment is a significant sink for this antibiotic. iastate.edu

Bioaccumulation Potential in Aquatic Organisms (e.g., fish, invertebrates)

There is no research focused on the bioaccumulation potential of this compound in aquatic organisms for the same reasons mentioned above; it is a laboratory tool, not an environmental pollutant. medchemexpress.com However, its application is vital in studies that do assess the bioaccumulation of sulfamethazine in aquatic life.

Isotope-labeled standards like this compound are essential for the accurate quantification of the parent compound in the tissues of aquatic organisms. While direct studies on this compound bioaccumulation are absent, research on the parent compound, sulfamethazine, shows it has a low potential for bioconcentration in fish. acs.org For example, studies on the bioaccumulation of sulfamethazine in algae have been conducted to understand its transfer through the aquatic food web. acs.org The precision of such studies relies on robust analytical methods, for which isotopically labeled standards are fundamental.

Bioaccumulation in Terrestrial Organisms and Food Chains

Direct data on the bioaccumulation of this compound in terrestrial organisms and food chains is not available, as it is not an environmental contaminant. Its role is confined to the laboratory, where it facilitates the study of the bioaccumulation of the parent compound, sulfamethazine.

Studies investigating the uptake of sulfamethazine by terrestrial plants from soil fertilized with contaminated manure rely on accurate analytical methods. The use of isotope dilution with standards like this compound would be a standard practice in such research to determine the precise concentration of the antibiotic in soil and plant tissues, thereby assessing its potential to enter the terrestrial food chain. mdpi.com

Role of this compound in Tracing Environmental Exposure Pathways

The primary and sole function of this compound in an ecological context is to act as a tracer or standard for quantifying the presence and movement of sulfamethazine through various environmental compartments. medchemexpress.comepa.gov This application is critical for understanding the exposure pathways of the actual contaminant.

In a technique called isotope dilution mass spectrometry, a known quantity of this compound is added to an environmental sample (e.g., water, soil, or tissue) at the beginning of the analytical process. hep.com.cn Because the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and analysis, any loss of the target compound is mirrored by a proportional loss of the labeled standard. hep.com.cnuts.edu.au By measuring the ratio of the native compound to the labeled standard in the final analysis, scientists can calculate the original concentration of sulfamethazine in the sample with high accuracy and precision. researchgate.net This method corrects for matrix effects, which are interferences from other components in the sample that can suppress or enhance the analytical signal. mdpi.com

This approach has been utilized in numerous studies to determine the concentration of sulfamethazine in diverse environmental matrices, including:

Surface water and groundwater usgs.govcsbsju.edu

Soil and pig slurry mdpi.com

Wastewater treatment plant influents and effluents sfei.org

Eggs researchgate.net

The data generated using this compound as a standard is fundamental for modeling the environmental fate of sulfamethazine, assessing the exposure risks to ecosystems and humans, and developing strategies to mitigate contamination.

Contribution to Regulatory Science and Monitoring Programs

Sulfamethazine-13C6 plays a critical role in the international regulatory frameworks established by bodies such as the European Union (EU) and the U.S. Food and Drug Administration (FDA). epa.gov These agencies set maximum residue limits (MRLs) for veterinary drugs like sulfamethazine (B1682506) in food products to protect consumers. hpc-standards.comnih.gov The use of isotopically labeled internal standards like this compound is integral to the analytical methods that enforce these regulations. epa.govfda.govfda.gov

The FDA, for instance, outlines specific methods for the analysis of veterinary drug residues in food products, which often involve the use of stable isotope-labeled internal standards to ensure the accuracy of the results. fda.govfda.gov Similarly, the EU's stringent food safety regulations necessitate highly reliable analytical methods, where compounds like this compound are employed to achieve the required precision and low detection limits. nih.govpreprints.org The availability of certified reference materials for this compound, compliant with standards like ISO 17034, further underscores its importance in a regulated environment. auftragssynthese.com

Development and Harmonization of Official Analytical Methods

The development and harmonization of official analytical methods for residue analysis heavily rely on the availability of appropriate internal standards. epa.govpreprints.org this compound serves as an ideal internal standard in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). preprints.orgpreprints.orgekb.eg This is because it is chemically identical to the target analyte, sulfamethazine, but has a different mass due to the incorporation of six Carbon-13 atoms. lgcstandards.comlgcstandards.comlgcstandards.com

This mass difference allows for its distinct detection by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same effects as the non-labeled sulfamethazine during sample preparation, extraction, and analysis. lgcstandards.comfoodriskmanagement.com This corrects for any analyte loss or matrix effects, leading to more accurate and reproducible results. nih.govisolife.nl The use of such isotopically labeled standards is a key factor in the validation and international harmonization of analytical methods, ensuring that results from different laboratories are comparable. epa.govpreprints.org

Traceability and Quality Assurance in Food Safety Laboratories

Traceability and quality assurance are paramount in food safety laboratories to ensure the validity and defensibility of their results. hpc-standards.compreprints.orglgcstandards.com The use of isotopically labeled internal standards like this compound is a fundamental component of a laboratory's quality assurance system. lgcstandards.comfoodsafetystandard.infao.org By providing a constant reference point throughout the analytical process, it helps to ensure the accuracy and reliability of each measurement. lgcstandards.comisolife.nl

The use of certified reference materials, such as those for this compound, provides traceability to international standards, further bolstering the quality of the data produced. hpc-standards.comauftragssynthese.com This is essential for laboratories seeking or maintaining accreditation under international standards like ISO 17025. The consistent and correct use of such standards demonstrates a laboratory's commitment to producing high-quality, reliable data that can be trusted by regulatory bodies and the public. lgcstandards.comfoodsafetystandard.in

Future Research Trajectories and Emerging Applications of Sulfamethazine 13c6

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of stable isotope-labeled compounds like Sulfamethazine-13C6 with advanced omics technologies, such as metabolomics and proteomics, is opening new frontiers in quantitative analysis. These techniques provide a comprehensive view of the molecular landscape of biological and environmental systems.

In metabolomics , the primary goal is the comprehensive analysis of all small-molecule metabolites in a sample. isotope.comcuni.cz The accuracy of quantification is paramount, and this is where this compound plays a crucial role. It serves as an ideal internal standard for the analysis of sulfamethazine (B1682506) and related compounds by liquid chromatography-mass spectrometry (LC-MS). researchgate.netmedchemexpress.com Because this compound is chemically identical to the native compound but has a distinct mass, it can be added to a sample at a known concentration at the beginning of the analytical process. This allows for the precise correction of any analyte loss during sample preparation and for variations in instrument response, thereby enabling highly accurate quantification of the target analyte in complex matrices like animal tissues, wastewater, and soil. nih.govmdpi.comsigmaaldrich.com This approach is fundamental for studies aiming to understand the metabolic fate of sulfamethazine in organisms or its transformation in the environment. medchemexpress.com

In proteomics , which involves the large-scale study of proteins, stable isotope labeling is a cornerstone of quantitative methods. isotope.com One of the most powerful techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). isotope.comthermofisher.comresearchgate.net In a typical SILAC experiment, cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids (e.g., 13C-labeled arginine and lysine). thermofisher.comthermofisher.com When the proteomes of two cell populations are mixed, the relative abundance of each protein can be determined by the ratio of the light to heavy peptide signals in the mass spectrometer. cuni.cz While this compound itself is not an amino acid used for direct protein labeling in SILAC, its use as an internal standard in related analytical workflows ensures the accurate quantification of specific proteins or biomarkers that may be affected by the presence of the antibiotic. This is critical for understanding the molecular response of organisms to sulfamethazine exposure.

Table 1: Application of this compound in Omics Technologies

Omics Field Specific Application of this compound Research Goal
Metabolomics Internal Standard for LC-MS/MS analysis Accurate quantification of sulfamethazine in complex biological and environmental samples. researchgate.netmedchemexpress.comnih.gov
Tracer for metabolic pathway studies Elucidating the biotransformation and degradation pathways of sulfamethazine. medchemexpress.com

| Proteomics | Internal Standard in targeted protein quantification | Accurate measurement of changes in specific protein expression levels in response to sulfamethazine exposure. |

Novel Applications in Environmental Forensics and Source Apportionment

Environmental forensics utilizes scientific techniques to identify the source, age, and distribution of contaminants in the environment. Compound-Specific Isotope Analysis (CSIA) is a powerful tool in this field, and the use of labeled standards like this compound is integral to its successful application. nih.govnih.gov

CSIA measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a contaminant molecule. dtic.milsrce.hr These isotopic signatures can vary depending on the manufacturing process of the chemical and the raw materials used. nih.gov This allows researchers to create "isotopic fingerprints" that can potentially trace a contaminant back to its source. nih.govmdpi.com For example, variations in the nitrogen isotope ratios of sulfamethoxazole, a related sulfonamide, have shown potential for differentiating between various suppliers. nih.gov

Furthermore, biological and chemical degradation processes often result in isotopic fractionation, where molecules containing lighter isotopes react faster than those with heavier isotopes. srce.hr By measuring the change in the isotopic composition of the remaining contaminant along a groundwater flow path, scientists can assess the extent of natural attenuation and identify the degradation pathways. nih.govdtic.milresearchgate.net

While CSIA focuses on the natural isotopic variations of the contaminant itself, the accuracy of the underlying concentration measurements is critical for interpreting the isotope data correctly. This compound serves as an essential internal standard in the analytical methods (e.g., LC-IRMS, GC-IRMS) used for CSIA. nih.govresearchgate.net By ensuring precise quantification, it helps to build accurate models that relate isotopic fractionation to the extent of degradation. nih.gov This is crucial for distinguishing between a decrease in concentration due to degradation versus dilution or dispersion.

Table 2: Role of this compound in Environmental Forensic Studies

Forensic Application Technique Role of this compound
Source Tracking Compound-Specific Isotope Analysis (CSIA) Ensures accurate quantification of sulfamethazine concentrations, which is necessary for creating reliable source apportionment models based on isotopic fingerprints. nih.govmdpi.com

| Degradation Assessment | Isotopic Fractionation Analysis | Provides a precise measure of the contaminant concentration, which is required to calculate the extent of degradation based on observed changes in natural isotope ratios. nih.govresearchgate.net |

Development of High-Throughput Screening Methods for Environmental Contaminants

The increasing concern over the widespread presence of pharmaceutical pollutants in the environment necessitates the development of rapid and efficient analytical methods for monitoring. researchgate.net High-throughput screening (HTS) methods are designed to analyze a large number of samples quickly and cost-effectively, making them ideal for large-scale environmental monitoring programs. fda.govcsic.es

The development of HTS methods for sulfonamides and other antibiotics in environmental matrices like water and soil heavily relies on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.nethpst.cz To handle the large sample load, automation is key. Automated solid-phase extraction (SPE) systems are increasingly used for sample clean-up and concentration prior to LC-MS/MS analysis. nih.govresearchgate.netx-mol.comresearchgate.net These automated systems can process dozens of samples simultaneously with minimal manual intervention, significantly increasing sample throughput. nih.govresearchgate.net

In these high-throughput workflows, the use of isotopically labeled internal standards is indispensable. nih.govresearchgate.net this compound is added to each sample to compensate for variability in the extraction process and to correct for matrix effects, which are common in complex environmental samples and can suppress or enhance the instrument's response to the analyte. nih.govresearchgate.net By using an internal standard that behaves identically to the analyte during extraction and ionization, these methods can achieve high accuracy and reproducibility, even in a high-throughput format. nih.govresearchgate.netresearchgate.net For example, an automated SPE-UPLC-MS/MS method was developed for the simultaneous determination of 17 sulfonamides in various water samples, utilizing their respective isotope-labeled internal standards to ensure reliable quantification. nih.govresearchgate.net

Table 3: Key Features of High-Throughput Screening Methods Utilizing this compound

Method Component Role Benefit
Automated Solid-Phase Extraction (SPE) Sample preparation, clean-up, and concentration Increased sample throughput, reduced manual labor. nih.govresearchgate.netresearchgate.net
UHPLC-MS/MS Separation and sensitive detection of analytes High selectivity and speed for analyzing multiple compounds in a single run. nih.govhpst.cz

| This compound (Internal Standard) | Correction for matrix effects and procedural losses | Ensures high accuracy, precision, and reliability of quantitative results. nih.govresearchgate.netresearchgate.net |

Mechanistic Investigations of Antimicrobial Resistance Transfer in Environmental Microbiomes

The spread of antimicrobial resistance (AMR) is a major global health threat. A significant driver of this spread is the horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs) among bacteria in the environment. frontiersin.org HGT allows resistance to spread much faster than through mutation and vertical inheritance. Environmental compartments like soil and water, which are often contaminated with low levels of antibiotics from agricultural runoff or wastewater effluent, are considered hotspots for HGT. mdpi.comcsic.esmdpi.com

Studies have shown that the presence of sulfamethazine, even at sub-inhibitory concentrations, can promote the HGT of plasmids carrying sulfonamide resistance genes (e.g., sul1, sul2). researchgate.net This occurs because the antibiotic creates a selective pressure that favors bacteria harboring these resistance genes. However, precisely tracking the fate of the antibiotic and its direct influence on microbial communities and gene transfer events can be challenging.

Here, this compound presents a novel research opportunity. By using a labeled version of the antibiotic in controlled microcosm or mesocosm experiments, researchers could more definitively trace its path and impact. For instance, it would be possible to:

Quantify uptake and metabolism: Accurately measure how the antibiotic is taken up and potentially metabolized by different members of the microbial community. This could reveal which specific microorganisms are interacting with the compound.

Trace through food webs: Follow the labeled carbon as it moves through different trophic levels within the environmental microbiome.

Correlate concentration with HGT rates: Establish a more precise dose-response relationship between the concentration of sulfamethazine and the frequency of HGT events. By using a labeled standard, researchers can be certain of the bioavailable concentration of the antibiotic driving the selection pressure. mdpi.com

While direct tracking of the ¹³C atoms onto mobile genetic elements is not feasible, the use of this compound as a quantitative tool in these mechanistic studies would provide a much clearer picture of how antibiotics like sulfamethazine facilitate the spread of resistance in the environment. This knowledge is crucial for developing strategies to mitigate the proliferation of AMR. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How should Sulfamethazine-13C6 be prepared and standardized for use as an internal standard in LC-MS/MS analysis?

  • Methodological Answer : Dissolve this compound in methanol or acetonitrile (0.1–1.0 mg/mL) and verify purity via high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR) to confirm isotopic enrichment (≥99% 13C). Calibrate using certified reference materials (CRMs) and validate against unlabeled sulfamethazine to ensure chromatographic co-elution and consistent ionization efficiency .

Q. What analytical techniques are recommended for confirming the isotopic purity of this compound?

  • Methodological Answer : Use HPLC coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to distinguish isotopic peaks. For quantitative validation, employ isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard. Confirm 13C6 incorporation via fragmentation patterns and compare with unlabeled analogs .

Q. How does the isotopic labeling of this compound affect its physicochemical properties in experimental workflows?

  • Methodological Answer : While 13C labeling minimally alters polarity or solubility, slight differences in retention time may occur in reversed-phase chromatography. Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve labeled and unlabeled species. Validate separation parameters during method development .

Advanced Research Questions

Q. How can researchers address discrepancies in reported degradation rates of this compound in environmental matrices?

  • Methodological Answer : Contradictions may arise from matrix effects (e.g., soil organic content or microbial activity). Design replicate experiments with controlled variables (pH, temperature, light exposure) and use isotopically labeled spike-recovery tests to differentiate abiotic vs. biotic degradation pathways. Cross-validate results using parallel LC-MS/MS and radiometric detection .

Q. What experimental strategies mitigate isotopic exchange or dilution when using this compound in metabolic flux studies?

  • Methodological Answer : Conduct time-course experiments to track 13C incorporation into metabolites. Use quenching agents (e.g., liquid nitrogen) to halt enzymatic activity immediately post-exposure. Pair with computational modeling (e.g., isotopomer spectral analysis) to correct for natural isotope abundance and background noise .

Q. How should researchers optimize synthesis protocols for this compound to minimize unlabeled byproducts?

  • Methodological Answer : Employ 13C6-labeled aniline as the precursor in sulfonylation reactions. Monitor reaction progress via inline FTIR to detect residual amines. Purify via preparative HPLC with a phenyl-hexyl stationary phase to separate labeled and unlabeled sulfonamides. Validate purity using tandem MS/MS and isotopic ratio mass spectrometry (IRMS) .

Q. What statistical approaches are suitable for analyzing dose-response data involving this compound in pharmacokinetic studies?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability. Use Bayesian hierarchical models to integrate prior isotopic tracer data. Validate with bootstrapping or Markov chain Monte Carlo (MCMC) simulations to quantify uncertainty in clearance rates and volume of distribution .

Data Reporting and Reproducibility

Q. How should researchers document the use of this compound to ensure reproducibility in published studies?

  • Methodological Answer : Report the supplier (e.g., Sigma-Aldrich), batch number, isotopic purity, and storage conditions (−20°C in amber vials). Disclose LC-MS parameters (column type, ionization mode, collision energy) and calibration curves. Archive raw spectra and chromatograms in supplemental data repositories (e.g., Zenodo) .

Q. What steps are critical for validating this compound stability in long-term environmental exposure studies?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., 40°C/75% humidity for 4 weeks). Analyze degradation products via HRMS and compare with stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions). Use kinetic modeling to extrapolate shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.